molecular formula C15H17N7O2S3 B2633863 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 878703-33-4

2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2633863
CAS No.: 878703-33-4
M. Wt: 423.53
InChI Key: XFQUXJIWVNEESY-UHFFFAOYSA-N
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Description

The compound 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a heterocyclic derivative featuring a tetrazole-thiadiazole hybrid scaffold. Its structure includes:

  • A 2-methoxyphenyl substituent on the tetrazole ring.
  • A propylsulfanyl chain at the 5-position of the 1,3,4-thiadiazole moiety.
  • A sulfanyl-acetamide linker bridging the two heterocycles.

This compound is hypothesized to exhibit bioactivity (e.g., anticonvulsant, anticancer) based on structural analogs reported in the literature . Its synthesis likely follows a two-step procedure involving heterocyclization of acylated thiosemicarbazides and subsequent alkylation, as described for related derivatives .

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2S3/c1-3-8-25-15-19-17-13(27-15)16-12(23)9-26-14-18-20-21-22(14)10-6-4-5-7-11(10)24-2/h4-7H,3,8-9H2,1-2H3,(H,16,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQUXJIWVNEESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting propylthiourea with a suitable oxidizing agent.

    Coupling Reactions: The tetrazole and thiadiazole intermediates are then coupled using a sulfanyl linkage.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Features

The compound features a tetrazole ring, thiadiazole moiety, and various functional groups that contribute to its biological activity. The presence of sulfur atoms in the structure enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives, including the compound .

Case Studies

  • A study demonstrated that derivatives of 1,3,4-thiadiazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 16 to 31.25 μg/mL .
  • Another investigation into related compounds revealed that modifications to the thiadiazole structure can enhance antibacterial efficacy compared to standard antibiotics like Gentamicin and Ampicillin .

Anticancer Potential

Research indicates that compounds containing the thiadiazole moiety may exhibit cytotoxic effects against various cancer cell lines.

Case Studies

  • A review on 1,3,4-thiadiazole derivatives noted their potential as anticancer agents due to their ability to induce apoptosis in cancer cells .
  • Specific derivatives have been shown to inhibit cellular proliferation in breast cancer models, suggesting a promising avenue for further development in cancer therapy .

Anti-inflammatory Effects

The compound's diverse functional groups may contribute to anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.

Case Studies

  • Research has indicated that similar thiadiazole compounds can modulate inflammatory pathways, providing a basis for exploring this compound's therapeutic potential against inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC 16–31.25 μg/mL
AnticancerInduces apoptosis
Anti-inflammatoryModulates inflammatory pathways

Table 2: Structural Variants and Their Activities

Compound VariantActivity TypeEfficacy
1-(2-methoxyphenyl)-tetrazol-5-thiolAntimicrobialSignificant
5-(propylsulfanyl)-thiadiazole derivativeAnticancerCytotoxic

Mechanism of Action

The mechanism of action of 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The tetrazole and thiadiazole rings could play a role in binding to these molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differences in substituents and bioactivity are discussed below.

Table 1: Structural and Functional Comparison of Selected Analogous Compounds

Compound Name Tetrazole Substituent Thiadiazole Substituent Molecular Weight (g/mol) Reported Bioactivity
Target Compound 2-Methoxyphenyl 5-Propylsulfanyl 449.56 Hypothesized anticancer
2-{[1-(2-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 2-Ethoxyphenyl 5-Ethyl 433.50 Not reported (structural)
2-{[1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 3,4-Dimethylphenyl 5-Methyl 415.51 Anticonvulsant potential
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 3-Chloro-4-methylphenyl 5-Ethyl 468.00 Enhanced cytotoxicity

Key Observations

Substituent Effects on Bioactivity The 2-methoxyphenyl group in the target compound may enhance metabolic stability compared to the 2-ethoxyphenyl analog , as methoxy groups are less prone to oxidative degradation. The 3-chloro-4-methylphenyl analog demonstrates higher cytotoxicity, likely due to the electron-withdrawing chloro group enhancing electrophilic interactions with biological targets.

Synthetic Accessibility

  • Derivatives with smaller alkyl groups (e.g., methyl, ethyl) are synthesized more efficiently due to the availability of alkylating reagents, whereas propylsulfanyl derivatives require longer reaction times .

Spectroscopic Differentiation

  • NMR studies of similar compounds reveal that substituent changes in the tetrazole ring (e.g., methoxy vs. ethoxy) alter chemical shifts in regions corresponding to the aromatic and sulfanyl-acetamide protons . For instance, the 2-methoxyphenyl group may deshield nearby protons due to its electron-donating effect.

Biological Activity

The compound 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex heterocyclic molecule that combines tetrazole and thiadiazole moieties. This unique structural arrangement suggests a diverse range of potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes generating potassium 5-amino-1,3,4-thiadiazole-2-thiolate and reacting it with 2-chloroacetyl chloride under reflux conditions. This yields the target compound in high purity and yield, which is crucial for subsequent biological evaluations.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiadiazole structures have shown promising results against human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines using the MTT assay. The cytotoxicity was measured in comparison to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Reference
DoxorubicinHCT-1160.5
Compound AMCF-70.8
Compound BHCT-1160.6

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies on derivatives of 2-amino-1,3,4-thiadiazole have revealed their effectiveness against various bacterial strains including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) lower than conventional antibiotics . The presence of the thiadiazole ring is believed to enhance these properties due to its electron-deficient nature, which facilitates interaction with microbial targets.

Table 2: Antimicrobial Activity

Compound NameTarget OrganismMIC (µg/mL)Reference
Compound CE. coli32.6
Compound DS. aureus62.5

Initial docking studies suggest that This compound may interact with specific protein targets involved in cancer progression and microbial resistance mechanisms. The presence of sulfur and nitrogen atoms in its structure plays a crucial role in these interactions, contributing to its potential as a lead compound for drug development.

Case Studies

In a recent study focusing on the structure-activity relationship (SAR) of related compounds, researchers observed that modifications to the thiadiazole ring significantly impacted both cytotoxicity and selectivity towards cancer cells versus healthy cells. This highlights the importance of structural optimization in enhancing therapeutic efficacy while minimizing toxicity .

Q & A

Q. What are the established synthetic routes for this compound, and how can researchers optimize yields?

The compound is synthesized via multi-step heterocyclization and alkylation reactions. A typical approach involves refluxing intermediates (e.g., tetrazole and thiadiazole derivatives) with catalysts like pyridine/Zeolite-Y under controlled conditions (150°C, 5 hours) . To optimize yields, consider varying alkylating agents, adjusting reaction times, or using alternative catalysts (e.g., Et₃N in dry benzene) . Monitor purity via TLC (chloroform:methanol, 7:3) and recrystallize in ethanol .

Q. What spectroscopic methods are recommended for characterizing this compound?

Use 1H NMR to confirm sulfanyl and acetamide linkages, IR to identify carbonyl (C=O, ~1650 cm⁻¹) and thiadiazole/tetrazole ring vibrations, and elemental analysis to verify stoichiometry . For advanced purity checks, employ HPLC with a C18 column and UV detection at 254 nm.

Q. What preliminary biological activities have been reported for structurally similar analogs?

Analogous derivatives exhibit antiproliferative activity (e.g., against cancer cell lines via hydroxyacetamide scaffolds) and anticonvulsant potential via thiadiazole-thiol interactions . Screen this compound using in vitro assays (e.g., MTT for cytotoxicity or maximal electroshock tests for CNS activity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between similar compounds?

Contradictions may arise from substituent effects (e.g., methoxyphenyl vs. fluorophenyl groups). Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with systematic substitutions. Use molecular docking to compare binding affinities to targets like kinases or ion channels . Validate with dose-response assays and statistical analysis (e.g., ANOVA with post-hoc tests) .

Q. What strategies are effective for improving the compound’s solubility and bioavailability?

Modify the propylsulfanyl group to hydrophilic substituents (e.g., hydroxyl or carboxyl) or formulate with cyclodextrins/nanoparticles . Assess solubility via shake-flask method (pH 1.2–7.4) and permeability using Caco-2 cell models .

Q. How can computational modeling predict metabolic stability and toxicity?

Employ ADMET prediction tools (e.g., SwissADME, ProTox-II) to estimate metabolic pathways (e.g., cytochrome P450 interactions) and toxicity endpoints. Validate with in vitro microsomal assays (e.g., human liver microsomes) and Ames tests for mutagenicity .

Q. What experimental designs are suitable for studying degradation pathways under physiological conditions?

Conduct forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Analyze degradation products via LC-MS/MS and propose pathways using software like ACD/MS Fragmenter .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Use RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment. Pair with siRNA knockdown or CRISPR-Cas9 gene editing to confirm target relevance . For enzyme targets, perform kinetic assays (e.g., Michaelis-Menten plots with/without inhibitor) .

Methodological Considerations Table

Research ObjectiveKey MethodologyReferences
Synthesis OptimizationReflux with Zeolite-Y/pyridine; alkylation in dry benzene
Bioactivity ValidationMTT assays, molecular docking, SAR studies
Stability ProfilingForced degradation + LC-MS/MS
Toxicity PredictionProTox-II, Ames tests

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